molecular formula C22H18N2O2S B5986367 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide

カタログ番号: B5986367
分子量: 374.5 g/mol
InChIキー: HRCVKNGPGJITCP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide, commonly known as BTA-EG6, is a small molecule inhibitor that has shown promising results in scientific research. BTA-EG6 has been studied for its potential applications in cancer treatment, neurodegenerative diseases, and other pathological conditions.

科学的研究の応用

BTA-EG6 has been studied for its potential applications in cancer treatment, neurodegenerative diseases, and other pathological conditions. In cancer research, BTA-EG6 has been shown to inhibit the growth and proliferation of cancer cells by targeting the proteasome pathway. BTA-EG6 has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Additionally, BTA-EG6 has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.

作用機序

BTA-EG6 is a small molecule inhibitor that targets the proteasome pathway. The proteasome is a large protein complex that plays a critical role in the degradation of intracellular proteins. BTA-EG6 inhibits the proteasome by binding to the active site of the proteasome and preventing the degradation of targeted proteins. This results in the accumulation of misfolded and damaged proteins, leading to cell death in cancer cells and neuroprotection in neurodegenerative diseases.
Biochemical and Physiological Effects:
BTA-EG6 has been shown to have both biochemical and physiological effects. Biochemically, BTA-EG6 inhibits the proteasome pathway, leading to the accumulation of misfolded and damaged proteins. Physiologically, BTA-EG6 has been shown to induce cell death in cancer cells and provide neuroprotection in neurodegenerative diseases. Additionally, BTA-EG6 has been shown to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases.

実験室実験の利点と制限

One advantage of BTA-EG6 is its specificity for the proteasome pathway, which makes it a valuable tool for studying the role of the proteasome in disease. Additionally, BTA-EG6 has been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for further development. However, one limitation of BTA-EG6 is its low solubility in water, which may limit its use in certain experimental settings.

将来の方向性

For BTA-EG6 include further studies of its potential applications in cancer treatment, neurodegenerative diseases, and other pathological conditions. Additionally, further studies are needed to optimize the synthesis and formulation of BTA-EG6 to improve its solubility and bioavailability. Finally, studies are needed to investigate the potential side effects of BTA-EG6 and to develop strategies to mitigate these effects.

合成法

The synthesis of BTA-EG6 involves the condensation of 2-aminobenzothiazole and 3-methylphenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain BTA-EG6 in high purity.

特性

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c1-15-6-4-9-18(12-15)26-14-21(25)23-17-8-5-7-16(13-17)22-24-19-10-2-3-11-20(19)27-22/h2-13H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCVKNGPGJITCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。